An In-depth Technical Guide to the Synthesis and Characterization of CCK-A Receptor Inhibitor 1
An In-depth Technical Guide to the Synthesis and Characterization of CCK-A Receptor Inhibitor 1
This technical guide provides a comprehensive overview of the synthesis and characterization of CCK-A Receptor Inhibitor 1, a naphthyl sulfone derivative identified as a potent antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the study of CCK-A receptor pharmacology and the development of related therapeutic agents.
Introduction to CCK-A Receptor Inhibitor 1
CCK-A Receptor Inhibitor 1 is a non-peptide small molecule that demonstrates significant inhibitory activity at the CCK-A receptor, with a reported half-maximal inhibitory concentration (IC50) of 340 nM.[1][3] Structurally, it is a naphthyl sulfone derivative, a class of compounds explored for their potential as CCK-A receptor antagonists.[1][2] The CCK-A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling, making it a target of interest for conditions such as gastrointestinal disorders and obesity.[4][5][6]
Table 1: Physicochemical Properties of CCK-A Receptor Inhibitor 1
| Property | Value | Reference |
| CAS Number | 137004-80-9 | [1] |
| Molecular Formula | C25H35NO6S | [1][3] |
| Molecular Weight | 477.61 g/mol | [1][3] |
| Chemical Name | 4-(N-(3-Methoxypropyl)-N-pentylcarbamoyl)-4-((naphthalen-1-ylsulfonyl)methyl)butanoic acid | N/A |
| IC50 | 340 nM (for CCK-A Receptor) | [1][3] |
| Solubility | Soluble in DMSO | [1] |
Synthesis of CCK-A Receptor Inhibitor 1
Representative Synthetic Scheme
A plausible synthetic route would involve the formation of the sulfone core, followed by the elaboration of the side chains. Key reactions would include the alkylation of a naphthylthiol, oxidation to the sulfone, and subsequent amide and carboxylic acid functional group introductions.
Experimental Protocol (Representative)
Step 1: Synthesis of the Naphthyl Sulfone Core
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve naphthalene-1-thiol in a suitable aprotic solvent such as tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture for 30 minutes to an hour to ensure complete formation of the thiolate.
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Alkylation: To the thiolate solution, add an appropriate alkyl halide containing a protected carboxylic acid or a precursor functional group. Allow the reaction to warm to room temperature and stir overnight.
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the resulting sulfide by column chromatography on silica gel.
Step 2: Oxidation to the Sulfone
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Reaction Setup: Dissolve the purified sulfide in a suitable solvent such as dichloromethane (DCM) or acetic acid.
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Oxidation: Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, at 0°C. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. If using m-CPBA, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude sulfone by recrystallization or column chromatography.
Step 3: Elaboration of the Side Chains and Final Product Formation
This phase of the synthesis would involve standard organic chemistry techniques to introduce the N-(3-methoxypropyl)-N-pentylcarbamoyl and butanoic acid moieties, likely through a series of protection/deprotection, amidation, and hydrolysis steps.
Characterization of CCK-A Receptor Inhibitor 1
The characterization of a novel receptor antagonist like CCK-A Receptor Inhibitor 1 involves determining its binding affinity for the target receptor and assessing its functional effect on receptor signaling.
Radioligand Binding Assay for Affinity Determination
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound.[7] This assay measures the ability of the unlabeled inhibitor to displace a radiolabeled ligand from the CCK-A receptor.
Table 2: Summary of Radioligand Binding Assay Parameters
| Parameter | Description | Typical Value/Condition |
| Receptor Source | Membranes from cells stably expressing the human CCK-A receptor (e.g., CHO-CCK1R) | N/A |
| Radioligand | [125I]CCK-8 or other high-affinity CCK-A receptor radioligand | ~25-50 pM |
| Incubation Buffer | e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4 | N/A |
| Incubation Time | 60-120 minutes | N/A |
| Incubation Temperature | 25°C or 37°C | N/A |
| Non-specific Binding | Determined in the presence of a high concentration of a non-radiolabeled CCK-A agonist (e.g., 1 µM CCK-8) | N/A |
| Data Analysis | Non-linear regression (sigmoidal dose-response) to determine IC50, followed by Cheng-Prusoff equation to calculate Ki | N/A |
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCK-A receptor. Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration, and varying concentrations of CCK-A Receptor Inhibitor 1.
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Incubation: Add the membrane preparation to initiate the binding reaction and incubate the plate to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
The CCK-A receptor is a Gq-coupled GPCR, and its activation leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[8] A calcium flux assay can therefore be used to measure the functional antagonist activity of CCK-A Receptor Inhibitor 1.
Table 3: Summary of Calcium Flux Assay Parameters
| Parameter | Description | Typical Value/Condition |
| Cell Line | Cells stably expressing the human CCK-A receptor (e.g., HEK293 or CHO cells) | N/A |
| Calcium Indicator Dye | Fluo-4 AM, Fura-2 AM, or similar calcium-sensitive dyes | N/A |
| Agonist | CCK-8 (at a concentration that elicits a sub-maximal response, e.g., EC80) | N/A |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES | N/A |
| Instrumentation | Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation) | N/A |
| Data Analysis | Measure the inhibition of the agonist-induced calcium signal and determine the IC50 of the antagonist | N/A |
Experimental Protocol:
-
Cell Plating: Seed cells expressing the CCK-A receptor into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.
-
Compound Addition: Add varying concentrations of CCK-A Receptor Inhibitor 1 to the wells and incubate for a short period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject a solution of the CCK-A agonist (CCK-8) into each well. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. The ability of CCK-A Receptor Inhibitor 1 to reduce the agonist-induced fluorescence signal is a measure of its antagonist activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the functional IC50.
Signaling Pathways and Experimental Workflows
CCK-A Receptor Signaling Pathway
The binding of the endogenous agonist, cholecystokinin (CCK), to the CCK-A receptor initiates a cascade of intracellular events. The primary pathway involves the activation of a Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological responses associated with CCK-A receptor activation.
References
- 1. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. giffordbioscience.com [giffordbioscience.com]
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